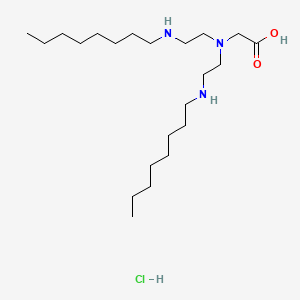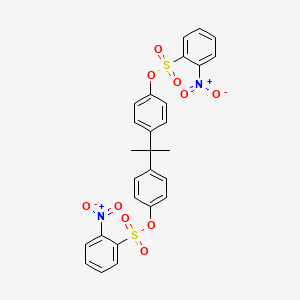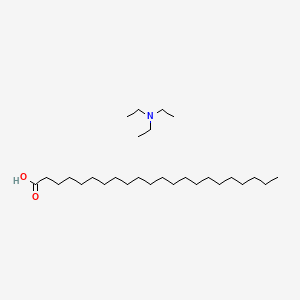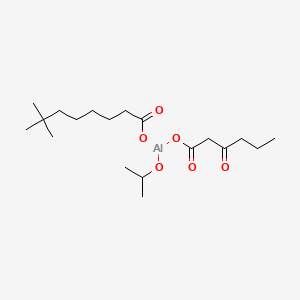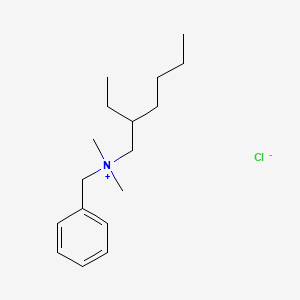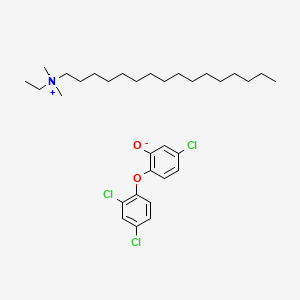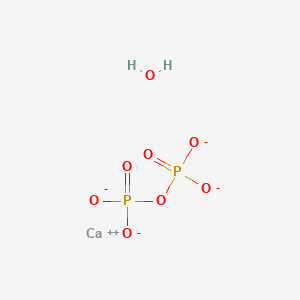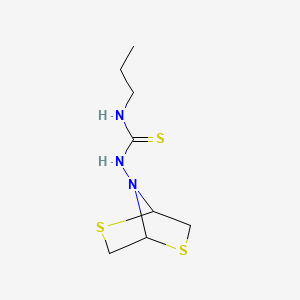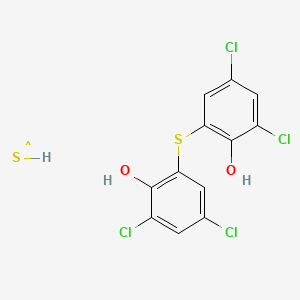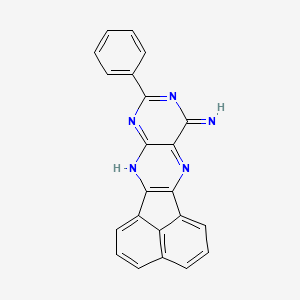
4-((3-Ethoxy-3-oxo-1-propenyl)thio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Ethoxy-3-oxo-1-propenyl)thio)butanoic acid is an organic compound with the molecular formula C9H14O4S It is characterized by the presence of an ethoxy group, a propenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethoxy-3-oxo-1-propenyl)thio)butanoic acid typically involves the reaction of γ-thiobutyrolactone with ethyl propiolate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the thiol group on the ethyl propiolate, followed by cyclization and subsequent hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((3-Ethoxy-3-oxo-1-propenyl)thio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
4-((3-Ethoxy-3-oxo-1-propenyl)thio)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((3-Ethoxy-3-oxo-1-propenyl)thio)butanoic acid involves its interaction with molecular targets such as enzymes and proteins. The thioether and carbonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The ethoxy group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-((3-Ethoxy-3-oxo-1-propenyl)thio)butanoic acid: Characterized by the presence of an ethoxy group and a thioether linkage.
4-((3-Oxo-1-propenyl)thio)butanoic acid: Lacks the ethoxy group, which may affect its reactivity and applications.
4-((3-Ethoxy-3-oxo-1-propenyl)thio)pentanoic acid: Similar structure but with an additional carbon in the backbone, potentially altering its chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an ethoxy group and a thioether linkage makes it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
41108-59-2 |
|---|---|
Molecular Formula |
C9H14O4S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
4-[(E)-3-ethoxy-3-oxoprop-1-enyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C9H14O4S/c1-2-13-9(12)5-7-14-6-3-4-8(10)11/h5,7H,2-4,6H2,1H3,(H,10,11)/b7-5+ |
InChI Key |
SFIHPVYPDBISGV-FNORWQNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/SCCCC(=O)O |
Canonical SMILES |
CCOC(=O)C=CSCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



